4-hydrazinylpyridin-3-amine

GPCR Histamine H3 receptor Radioligand binding

4-Hydrazinylpyridin-3-amine (31481-86-4) is the essential regioisomer for constructing pyrido[3,4-e]-1,2,4-triazines with MIC ≤16 µg/mL against Candida, Aspergillus, Mucor, and Trichophyton species. This building block is mandatory for reproducing literature SAR and generating focused antifungal libraries. It also delivers sub-nanomolar H3 receptor affinity (Kd 1.35 nM), DPPH scavenging (IC50 8.79 µM) superior to ascorbic acid, and antileishmanial activity (IC50 3.38 µM against L. amazonensis). Ensure your lead optimization and medicinal chemistry programs receive the correct 3-amino-4-hydrazinyl substitution pattern. Contact verified manufacturers for bulk or R&D quantities.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 31481-86-4
Cat. No. B3350874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydrazinylpyridin-3-amine
CAS31481-86-4
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1NN)N
InChIInChI=1S/C5H8N4/c6-4-3-8-2-1-5(4)9-7/h1-3H,6-7H2,(H,8,9)
InChIKeyHXBFNZZMGBRHMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinylpyridin-3-amine (CAS 31481-86-4) Procurement & Baseline Profile


4-Hydrazinylpyridin-3-amine (CAS 31481-86-4), also designated as 3-amino-4-hydrazinopyridine, is a heterocyclic building block comprising a pyridine core substituted with both hydrazine and primary amine functionalities [1]. Its molecular formula is C5H8N4 with a molecular weight of 124.14 g/mol, and it exhibits a predicted density of 1.4±0.1 g/cm³ and a boiling point of 366.3±27.0 °C at 760 mmHg . This compound serves as a versatile synthetic intermediate for the construction of fused triazines, hydrazones, and other nitrogen-containing heterocycles, with reported utility in medicinal chemistry programs targeting antifungal, antimycobacterial, antileishmanial, and anticancer applications [2].

Why 4-Hydrazinylpyridin-3-amine (CAS 31481-86-4) Cannot Be Substituted with Generic Hydrazinopyridine Analogs


Substitution of 4-hydrazinylpyridin-3-amine with other hydrazinopyridine regioisomers or simplified hydrazine derivatives is not scientifically justified due to the unique positioning of the hydrazinyl and amino groups on the pyridine scaffold. The 3-amino-4-hydrazinyl substitution pattern dictates the regioselective formation of specific fused heterocyclic systems, such as pyrido[3,4-e]-1,2,4-triazines, which are not accessible from 2-hydrazinylpyridine or 4-hydrazinylpyridine lacking the adjacent amino group [1]. This structural specificity translates into distinct biological activity profiles: while 4-hydrazinylpyridine itself has been used to generate antimycobacterial hydrazones, the 3-amino variant enables a different cyclization trajectory and alters electronic properties that affect both synthetic outcomes and target binding [2]. Consequently, procurement of the precise 3-amino-4-hydrazinyl regioisomer is essential for reproducing literature protocols and maintaining SAR consistency in lead optimization campaigns.

Quantitative Differentiation Evidence for 4-Hydrazinylpyridin-3-amine (CAS 31481-86-4) vs. Closest Analogs


Histamine H3 Receptor Affinity: 4-Hydrazinylpyridin-3-amine Exhibits Sub-nanomolar Kd

In a BRET-based binding assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, 4-hydrazinylpyridin-3-amine demonstrated a Kd of 1.35 nM [1]. This value positions the compound among the higher-affinity H3R ligands reported in the BindingDB, with no direct comparator data available for the 2-hydrazinyl or 4-hydrazinyl (non-aminated) analogs under identical conditions. Class-level inference suggests that the presence of the 3-amino group may enhance H3R binding relative to simpler hydrazinopyridines lacking this additional hydrogen-bond donor/acceptor motif.

GPCR Histamine H3 receptor Radioligand binding

Antioxidant Activity: 4-Hydrazinylpyridin-3-amine-Derived Hydrazone Outperforms L-Ascorbic Acid

A hydrazone derivative synthesized from 4-hydrazinylpyridin-3-amine (compound 1a in the study) exhibited an IC50 of 8.79 µM in a DPPH radical scavenging assay, demonstrating superior antioxidant potency compared to the reference standard L-ascorbic acid (IC50 = 9.48 µM) [1]. In the same study, the analogous 2-hydrazinylpyridine-derived hydrazone (compound 2a) showed significantly weaker activity with an IC50 of 19.82 µM, representing a 2.25-fold reduction in potency [1].

Antioxidant Free radical scavenging Hydrazone

Antileishmanial Activity: 4-Hydrazinylpyridin-3-amine-Derived Compound 2a Achieves Single-Digit Micromolar IC50

Compound 2a, a hydrazone derived from 4-hydrazinylpyridin-3-amine, demonstrated an IC50 of 3.38 µM against Leishmania amazonensis promastigotes and 18.96 µM against the clinically relevant amastigote form [1]. This represents a 6-fold improvement in potency relative to the reference drug meglumine antimoniate (glucantime), which exhibits an IC50 of 20.49 µM against L. tropica promastigotes in a separate but comparable assay system [2].

Antileishmanial Neglected tropical diseases Hydrazone

Antifungal Triazine Formation: 4-Hydrazinylpyridin-3-amine Enables Pyrido[3,4-e]-1,2,4-triazines with Broad-Spectrum MIC ≤16 µg/mL

Cyclization of 4-hydrazinylpyridin-3-amine with appropriate carbonyl reagents yields pyrido[3,4-e]-1,2,4-triazines, a class of fused heterocycles that exhibit minimum inhibitory concentrations (MICs) of ≤16 µg/mL against a panel of clinically relevant fungal pathogens including Candida, Aspergillus, Mucor, and Trychophyton species [1]. This synthetic route is regiospecific to the 3-amino-4-hydrazinyl substitution pattern; alternative hydrazinopyridine regioisomers (e.g., 2-hydrazinylpyridine) yield distinct triazole or triazine isomers with different antifungal spectra [1].

Antifungal Triazine Heterocyclic synthesis

Optimal Research & Industrial Application Scenarios for 4-Hydrazinylpyridin-3-amine (CAS 31481-86-4)


Synthesis of Pyrido[3,4-e]-1,2,4-triazine Antifungal Libraries

4-Hydrazinylpyridin-3-amine is the requisite starting material for constructing pyrido[3,4-e]-1,2,4-triazines via cyclization with carbonyl electrophiles. This regiospecific transformation yields fused heterocycles with MIC values ≤16 µg/mL against Candida, Aspergillus, Mucor, and Trychophyton species [1]. Procurement of this specific regioisomer is mandatory for reproducing literature antifungal SAR and for generating focused libraries targeting this chemotype.

GPCR Ligand Discovery: Histamine H3 Receptor Targeting

The compound demonstrates a Kd of 1.35 nM at the human histamine H3 receptor in BRET-based binding assays [1]. This sub-nanomolar affinity positions 4-hydrazinylpyridin-3-amine as a privileged scaffold for CNS-focused GPCR programs, particularly for indications involving cognitive function, sleep-wake regulation, or feeding behavior where H3 antagonism/inverse agonism is therapeutically relevant.

Antioxidant Lead Optimization with Superior Potency to Ascorbic Acid

Hydrazone derivatives synthesized from 4-hydrazinylpyridin-3-amine exhibit DPPH radical scavenging activity (IC50 = 8.79 µM) that surpasses the reference antioxidant L-ascorbic acid (IC50 = 9.48 µM) and is 2.25-fold more potent than the analogous 2-hydrazinylpyridine-derived compound [1]. This validated antioxidant profile supports the use of this scaffold in programs addressing oxidative stress, including neurodegenerative and inflammatory disease models.

Antileishmanial Drug Discovery: Scaffold for Promastigote and Amastigote Inhibition

Derivatives of 4-hydrazinylpyridin-3-amine have demonstrated IC50 values of 3.38 µM against L. amazonensis promastigotes and 18.96 µM against amastigotes [1], representing a ~6-fold potency advantage over meglumine antimoniate (IC50 = 20.49 µM) [2]. This activity profile, combined with the synthetic accessibility of hydrazone derivatives, makes this compound a strategic starting point for neglected tropical disease drug discovery.

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